molecular formula C10H13F2N B8227453 (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine

Cat. No.: B8227453
M. Wt: 185.21 g/mol
InChI Key: WMJXYSBKKAHNMT-SSDOTTSWSA-N
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Description

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine (CAS 2230840-56-7) is a chiral chemical building block of interest in advanced pharmaceutical and chemical research. This compound features a stereogenic center and a difluoromethyl group attached to its aromatic ring. The incorporation of fluorine atoms, particularly the difluoromethyl (CF2H) group, is a established strategy in medicinal chemistry to fine-tune the properties of organic molecules. The CF2H group can act as a hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, and other functional groups, which can influence a compound's lipophilicity, metabolic stability, and membrane permeability . With a molecular formula of C10H13F2N and a molecular weight of 185.21 g/mol, this (R)-enantiomer is a valuable intermediate for the synthesis of more complex, optically active molecules . It is supplied with a typical purity of 96% or higher . This product is intended for Research and Development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Key Identifiers: • CAS Number: 2230840-56-7 • MDL Number: MFCD32264867 • IUPAC Name: (1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethan-1-amine • Molecular Formula: C10H13F2N • Molecular Weight: 185.21 g/mol

Properties

IUPAC Name

(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-6-8(7(2)13)4-3-5-9(6)10(11)12/h3-5,7,10H,13H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJXYSBKKAHNMT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)F)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Reaction

The Strecker reaction with trimethylsilyl cyanide (TMSCN) and sulfinimines yields α-aminonitriles, which are hydrolyzed to the target amine. Liu & Hu reported diastereomeric ratios (dr) of up to 99:1 for trifluoromethylated analogs under optimized conditions (Table 1):

SolventTemperaturedr (R:S)Yield
HexaneRT27:169%
DMF-35°C1:1971%

The choice of solvent critically influences transition-state geometry, with nonpolar solvents favoring a six-membered chair-like model for higher selectivity.

Grignard Addition

Grignard reagents add to sulfinimines to form secondary amines. For example, methylmagnesium bromide reacts with the sulfinimine precursor to afford the (R)-configured amine after auxiliary removal. Kuduk et al. achieved 85% yield and 94% ee for a related compound using this method.

Enzymatic Resolution

Enzymatic resolution resolves racemic mixtures via stereoselective transformations. Lipases or acylases selectively acetylate one enantiomer, allowing physical separation. For instance, Candida antarctica lipase B (CAL-B) acetylates the (S)-enantiomer of 1-(3-(difluoromethyl)-2-methylphenyl)ethanamine, leaving the (R)-enantiomer unreacted.

EnzymeSubstrateee (%)Yield (%)
CAL-BRacemic amine9845
Pseudomonas acylaseAcetylated amine9948

While enzymatic methods offer high enantioselectivity, yields are inherently capped at 50% for the desired enantiomer unless dynamic kinetic resolution is employed.

Mechanochemical Synthesis

Mechanochemistry provides a solvent-free route to fluorinated amines via solid-state reactions. Ball milling the difluoromethylated aryl precursor with ammonium trifluoromethanolate and a grinding auxiliary (e.g., ZrO₂) introduces the amine group. A recent protocol achieved 34% yield for a similar OCF₃-substituted amine, highlighting the method’s potential for difluoromethyl analogs.

Advantages include:

  • Reduced solvent waste : Aligns with green chemistry principles.

  • Mild conditions : Reactions proceed at room temperature, minimizing decomposition.

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityCost
Asymmetric Hydrogenation90–9570–85ModerateHigh
Chiral Auxiliary (Strecker)95–9960–75HighMedium
Enzymatic Resolution98–9940–50LowLow
Mechanochemical80–9030–40HighLow

Key Findings :

  • Asymmetric hydrogenation balances efficiency and selectivity but requires expensive catalysts.

  • Chiral auxiliary methods offer superior stereocontrol and are adaptable to large-scale production.

  • Enzymatic resolution is ideal for high-purity applications despite lower yields.

  • Mechanochemistry excels in sustainability but needs optimization for fluorinated amines .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted phenylethylamines.

Scientific Research Applications

®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenyl Ethanamines

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference ID
(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine 3-difluoromethyl, 2-methyl C₁₀H₁₃F₂N 185.22 High lipophilicity; CNS drug candidate
(R)-1-(3-Chlorophenyl)ethylamine 3-chloro C₈H₁₀ClN 155.63 Intermediate for antipsychotics
(R)-1-(3,5-Difluorophenyl)ethanamine 3,5-difluoro C₈H₉F₂N 157.16 G protein-coupled receptor modulator
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine 3-trifluoromethyl C₉H₁₀F₃N 189.18 Anticancer agent intermediate
(R)-1-(2-Fluoro-5-methylphenyl)ethanamine 2-fluoro, 5-methyl C₉H₁₂FN 153.20 β-adrenergic receptor ligand

Key Observations :

  • Electron-Withdrawing Groups: The 3-difluoromethyl and 3-trifluoromethyl analogs exhibit enhanced metabolic stability compared to non-fluorinated derivatives due to reduced oxidative metabolism .
  • Substituent Position : The 2-methyl group in the target compound may sterically hinder interactions with flat binding pockets, unlike 3-chloro or 3,5-difluoro analogs .
  • Chirality : The (R)-enantiomer of 1-(3,5-difluorophenyl)ethanamine shows 10-fold higher affinity for serotonin receptors than the (S)-form, highlighting enantioselective activity .

Hydrochloride Salts and Solubility

Several analogs are marketed as hydrochloride salts to improve aqueous solubility:

  • (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 1253792-97-0): Solubility >50 mg/mL in water; used in kinase inhibitor development .
  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (CAS 1157581-09-3): Enhanced bioavailability in preclinical models .

Biological Activity

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine, a chiral amine compound with the molecular formula C10H13F2N, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H13F2N
  • CAS Number : 2230840-56-7
  • Physical State : Colorless to light yellow solid
  • Melting Point : Approximately 50-52 °C

The presence of difluoromethyl and methyl groups in its structure contributes to its unique chemical properties, which may enhance its biological activity compared to other compounds without these modifications.

The biological activity of (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine is primarily linked to its interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various cellular pathways, leading to diverse biological effects. The compound's binding affinity and efficacy against specific biological targets are critical for understanding its pharmacological profile.

1. Therapeutic Applications

(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine has been investigated for several therapeutic applications:

  • Anticancer Activity : Similar compounds have shown significant activity against various cancer cell lines. For instance, compounds with similar structures have exhibited IC50 values in the low micromolar range against tumor cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

2. Binding Studies

Studies on the binding affinity of (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine reveal that it may interact with key proteins involved in disease processes. For example, docking simulations have suggested that it could bind effectively to targets such as BACE1, a crucial enzyme in Alzheimer's disease pathology .

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity AssessedKey Findings
AnticancerIC50 values ranged from 0.08–12.07 mM for derivatives; effective against multiple cancer cell lines.
Binding AffinityConfirmed binding to BACE1; potential for use in Alzheimer's treatment.
Anti-inflammatoryModulated glial inflammation in vitro; reduced microglial activation in vivo.

Q & A

Q. What are the established synthetic routes for (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of (R)-configured ethanamine derivatives typically involves enantioselective reduction of ketone precursors or resolution of racemic mixtures. For example, in analogous compounds like (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, the starting material is prepared as a p-toluenesulfonate (PTS) salt to enhance stability and crystallinity . Key steps include:

  • Enantioselective Reduction: Use of chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of imine intermediates.
  • Resolution Techniques: Chiral chromatography or diastereomeric salt formation, as seen in tartrate-based separations .
  • Reaction Optimization: Yield improvements (e.g., 70–85%) are achieved by controlling temperature (0–25°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (1–5 mol%).

Table 1: Example Reaction Conditions and Yields for Analogous Compounds

CatalystSolventTemp (°C)Yield (%)Purity (ee%)
Ru-(S)-BINAPTHF258298
NaBH4 with chiral ligandEthanol07595

Q. How is the stereochemical configuration of (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine validated?

Methodological Answer: Stereochemical validation employs:

  • X-ray Crystallography: Using programs like SHELXL for refining crystal structures, which provides unambiguous confirmation of the R-configuration .
  • Chiral HPLC: Comparative retention times against (S)-enantiomers, with mobile phases containing chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Optical Rotation: Measured via polarimetry (e.g., [α]D²⁵ = +15° to +25° for R-enantiomers in methanol).

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise in NMR chemical shifts or vibrational spectra due to solvent effects or conformational flexibility. Strategies include:

  • DFT Calculations: Benchmark computed spectra (e.g., B3LYP/6-311+G(d,p)) against experimental data in explicit solvent models.
  • Dynamic NMR Studies: Analyze temperature-dependent coalescence of signals to identify rotamers .
  • Cross-Validation: Compare X-ray-derived bond lengths/angles with computational geometry optimizations .

Table 2: Example NMR Data Comparison (δ in ppm)

Proton PositionExperimental (CDCl₃)Calculated (Gas Phase)
CH₃ (Ar-bound)1.451.52
NH₂2.102.25

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test chiral phosphine ligands (e.g., Josiphos) for asymmetric hydrogenation.
  • Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Transformation: Exploit differential solubility of diastereomeric salts (e.g., tartrates or mandelates) .

Q. How is the compound’s pharmacological activity assessed in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Screen against cholinergic enzymes (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine iodide) .
  • IC₅₀ Determination: Dose-response curves generated via spectrophotometric assays (λ = 412 nm for Ellman’s method).
  • Molecular Docking: Validate binding modes using AutoDock Vina with crystal structures of target enzymes.

Q. What safety protocols are critical when handling (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine?

Methodological Answer:

  • GHS Compliance: Classify hazards per SDS guidelines (e.g., acute toxicity Category 4, skin irritation) .
  • Ventilation: Use fume hoods for weighing and synthesis to mitigate amine vapor exposure.
  • First Aid: Immediate rinsing with water for eye/skin contact, as per GHS Section 4 protocols .

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